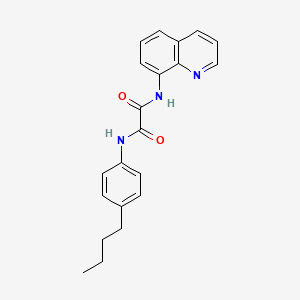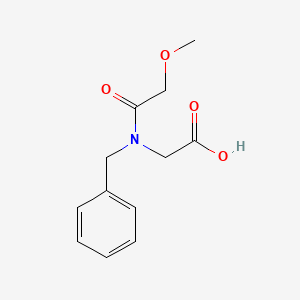
N-(4-butylphenyl)-N'-quinolin-8-yloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-quinolin-8-yloxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It was first discovered in 1992 and has since been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer.
Wirkmechanismus
N-(4-butylphenyl)-N'-quinolin-8-yloxamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, inflammation, and fibrosis. By blocking the ETA receptor, N-(4-butylphenyl)-N'-quinolin-8-yloxamide can induce vasodilation, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammation, anti-fibrosis, and anti-cancer. It can reduce blood pressure in hypertensive patients, prevent the development of pulmonary hypertension, and attenuate the progression of fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has advantages and limitations for lab experiments. The advantages include its high selectivity for the ETA receptor, which allows for specific targeting of the receptor, and its potent vasodilatory effect, which can be used to study the regulation of blood pressure. The limitations include its low solubility in water, which can make it difficult to dissolve in physiological buffers, and its potential toxicity, which can affect cell viability in vitro.
Zukünftige Richtungen
There are several future directions for the research of N-(4-butylphenyl)-N'-quinolin-8-yloxamide. One direction is the development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of N-(4-butylphenyl)-N'-quinolin-8-yloxamide in other diseases, such as cancer and fibrotic diseases. Additionally, the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of N-(4-butylphenyl)-N'-quinolin-8-yloxamide need to be further elucidated.
Synthesemethoden
N-(4-butylphenyl)-N'-quinolin-8-yloxamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc/t-Bu strategy. The most commonly used method involves the solid-phase peptide synthesis, which starts with the coupling of Fmoc-protected amino acid onto a resin. The peptide chain is then elongated through repetitive cycles of deprotection and coupling until the desired sequence is obtained. The final product is cleaved from the resin and purified by HPLC.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. It has been shown to have a potent vasodilatory effect and can reduce blood pressure in hypertensive patients. N-(4-butylphenyl)-N'-quinolin-8-yloxamide also has anti-inflammatory and anti-fibrotic properties, which make it a potential candidate for the treatment of pulmonary hypertension and fibrotic diseases.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-N'-quinolin-8-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-3-6-15-10-12-17(13-11-15)23-20(25)21(26)24-18-9-4-7-16-8-5-14-22-19(16)18/h4-5,7-14H,2-3,6H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVOYPWJPLZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-quinolin-8-yloxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)

![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)